molecular formula C17H15N3O5S B2903986 N-(4-acetamidophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide CAS No. 473246-78-5

N-(4-acetamidophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Cat. No. B2903986
CAS RN: 473246-78-5
M. Wt: 373.38
InChI Key: GCHWIUFRGFUIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a chemical compound with potential applications in scientific research. This compound is also known as ATB-346 and has been studied extensively for its anti-inflammatory and analgesic properties.

Mechanism of Action

ATB-346 is a prodrug that is converted to its active form, H2S-ATB-346, by enzymes in the body. H2S-ATB-346 has been shown to inhibit the activity of COX-1 and COX-2, enzymes that are involved in the production of prostaglandins, which are mediators of inflammation and pain. H2S-ATB-346 also increases the production of hydrogen sulfide (H2S), a gasotransmitter that has anti-inflammatory and cytoprotective properties.
Biochemical and Physiological Effects:
ATB-346 has been shown to reduce inflammation and pain in animal models of arthritis, colitis, and neuropathic pain. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines. ATB-346 has been shown to have a favorable safety profile in animal studies and human clinical trials.

Advantages and Limitations for Lab Experiments

One advantage of ATB-346 is its potential as a therapeutic agent for the treatment of inflammatory and pain-related diseases. Another advantage is its favorable safety profile. However, one limitation is that the conversion of ATB-346 to its active form, H2S-ATB-346, is dependent on the activity of enzymes in the body, which may vary among individuals.

Future Directions

For research on ATB-346 include further studies on its mechanism of action, optimization of its synthesis method, and clinical trials to evaluate its efficacy and safety in humans. Other potential applications of ATB-346 include its use as a therapeutic agent for the treatment of cardiovascular diseases and cancer.

Synthesis Methods

N-(4-acetamidophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide can be synthesized by the reaction of 4-acetamidophenol and 2-hydroxybenzothiazole-3-carboxylic acid. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure ATB-346.

Scientific Research Applications

ATB-346 has been studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing inflammation and pain in animal models of arthritis, colitis, and neuropathic pain. ATB-346 has also been studied for its potential use in treating cardiovascular diseases and cancer.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-11(21)18-12-6-8-13(9-7-12)19-16(22)10-20-17(23)14-4-2-3-5-15(14)26(20,24)25/h2-9H,10H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHWIUFRGFUIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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